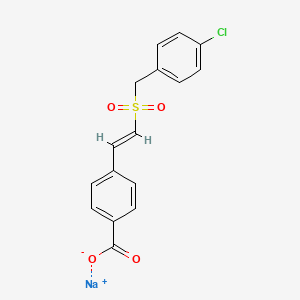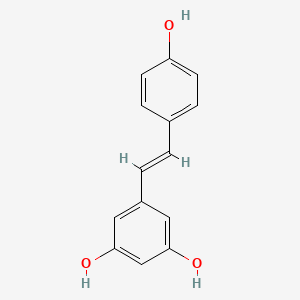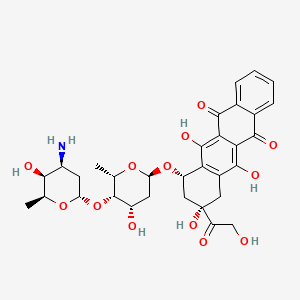![molecular formula C18H20ClN5 B1683974 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-61-6](/img/structure/B1683974.png)
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Übersicht
Beschreibung
CCT128930 is a novel ATP-competitive inhibitor of the serine-threonine kinase AKT, also known as protein kinase B. This compound was discovered using fragment- and structure-based approaches and is a potent pyrrolopyrimidine compound. It exhibits high selectivity for AKT over protein kinase A (PKA) by targeting a single amino acid difference . AKT is frequently deregulated in cancer, making it an attractive target for anticancer drug development .
Wissenschaftliche Forschungsanwendungen
CCT128930 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von AKT und ihre nachgeschalteten Auswirkungen zu untersuchen.
Biologie: Wird in der zellulären und molekularen Biologieforschung eingesetzt, um die Rolle von AKT bei der Zellüberlebensfähigkeit, Proliferation und dem Wachstum zu untersuchen.
Medizin: Wird als potenzieller Antikrebswirkstoff untersucht, da er in der Lage ist, AKT zu hemmen, das bei Krebs häufig dereguliert ist.
Wirkmechanismus
CCT128930 übt seine Wirkung aus, indem es AKT selektiv hemmt. Es bindet an die ATP-Bindungsstelle von AKT und verhindert so dessen Aktivierung und die anschließende Phosphorylierung nachgeschalteter Substrate. Diese Hemmung führt zur Blockade des Phosphatidylinositol-3-Kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR)-Signalwegs, was zu einem verringerten Zellüberleben, einer verringerten Proliferation und einem verringerten Wachstum führt . Die Verbindung hat in verschiedenen humanen Tumorenxenografts eine signifikante Antitumoraktivität gezeigt .
In Vivo
In vivo studies of 4-CBP have focused on its ability to modulate a number of biological processes, including inflammation, cancer, and neurological disorders. For example, 4-CBP has been shown to reduce inflammation in a mouse model of colitis. It has also been shown to reduce the growth of tumor cells in a mouse model of lung cancer. Additionally, 4-CBP has been shown to reduce the symptoms of neurological disorders, such as Parkinson’s disease, in a mouse model.
In Vitro
In vitro studies of 4-CBP have focused on its ability to modulate a number of biological processes, including cell proliferation, apoptosis, and cell migration. For example, 4-CBP has been shown to reduce the proliferation of cancer cells in a cell culture model. It has also been shown to induce apoptosis in a cell culture model. Additionally, 4-CBP has been shown to reduce the migration of cancer cells in a cell culture model.
Wirkmechanismus
Target of Action
CCT128930, also known as “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine”, is a potent, ATP-competitive, and selective inhibitor of Akt2 . Akt2 is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription .
Mode of Action
CCT128930 interacts with Akt2 by competing with ATP, thereby inhibiting the kinase’s activity . This inhibition is achieved by targeting a single amino acid difference, which provides CCT128930 with a 28-fold greater selectivity for Akt2 than the closely related PKA kinase .
Biochemical Pathways
The primary biochemical pathway affected by CCT128930 is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular survival and metabolism. When Akt2 is inhibited by CCT128930, it leads to a decrease in the phosphorylation of a range of Akt substrates, consistent with Akt inhibition .
Pharmacokinetics
Pharmacokinetic studies have shown that potentially active concentrations of CCT128930 can be achieved in human tumor xenografts . CCT128930 shows a blood clearance of 0.092L/h and a volume of distribution of 140mL . The pharmacokinetic parameters evaluated in blood water by conventional methods differ significantly from those obtained from blood spot experiments .
Result of Action
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of Akt substrates in multiple tumor cell lines in vitro . It causes a G1 arrest in PTEN-null U87MG human glioblastoma cells, consistent with Akt pathway blockade . Furthermore, CCT128930 also blocks the phosphorylation of several downstream Akt biomarkers in U87MG tumor xenografts, indicating Akt inhibition in vivo .
Action Environment
The action, efficacy, and stability of CCT128930 can be influenced by various environmental factors. For instance, for obtaining a higher solubility of CCT128930, the compound needs to be warmed at 37°C and shaken in an ultrasonic bath for a while . This suggests that temperature and physical agitation can affect the solubility and, therefore, the bioavailability of CCT128930.
Biologische Aktivität
4-CBP has been shown to have a number of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have anti-angiogenic and anti-metastatic activities. Additionally, 4-CBP has been shown to have anti-oxidant and anti-apoptotic activities.
Biochemical and Physiological Effects
4-CBP has been shown to modulate a number of biochemical and physiological processes, including cell proliferation, apoptosis, and cell migration. Additionally, 4-CBP has been shown to modulate the activity of certain enzymes, such as caspases and kinases, which are involved in a variety of biological processes. It has also been shown to interact with certain receptors, such as the estrogen receptor, which may explain its ability to modulate certain biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-CBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been shown to modulate a number of biological processes. However, there are some limitations to the use of 4-CBP in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-CBP is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 4-CBP are vast. Future research should focus on further elucidating the mechanism of action of 4-CBP, as well as its potential use in the development of novel therapeutic agents for the treatment of a variety of diseases. Additionally, further research should be conducted to determine the potential use of 4-CBP in the development of drug delivery systems. Furthermore, further research should be conducted to determine the potential use of 4-CBP in the development of novel imaging agents. Finally, further research should be conducted to determine the potential use of 4-CBP in the development of novel drug-targeting strategies.
Biochemische Analyse
Biochemical Properties
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .
Cellular Effects
CCT128930 has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, CCT128930 triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .
Molecular Mechanism
CCT128930 exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .
Temporal Effects in Laboratory Settings
CCT128930 also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with CCT128930 in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .
Dosage Effects in Animal Models
In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with CCT128930 (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .
Metabolic Pathways
CCT128930 is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .
Transport and Distribution
Pharmacokinetic studies established that potentially active concentrations of CCT128930 could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CCT128930 wird mithilfe fragment- und strukturbasierter Ansätze synthetisiert. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht im Detail beschrieben. Sie beinhaltet die Bildung einer Pyrrolopyrimidin-Kernstruktur, die in der medizinischen Chemie ein häufiges Gerüst ist .
Industrielle Produktionsmethoden
Die industriellen Produktionsmethoden für CCT128930 sind in der verfügbaren Literatur nicht explizit dokumentiert. Typischerweise beinhaltet die Produktion solcher Verbindungen großtechnische organische Synthesetechniken, Reinigungsprozesse und strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CCT128930 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten von CCT128930 führen kann .
Vergleich Mit ähnlichen Verbindungen
CCT128930 wird mit anderen ähnlichen AKT-Inhibitoren verglichen, wie z. B.:
GDC-0068: Ein weiterer ATP-kompetitiver Inhibitor von AKT1.
MK-2206: Ein allosterischer Inhibitor von AKT.
Perifosine: Ein Alkylphospholipid, das die AKT-Aktivierung hemmt.
Einzigartigkeit
CCT128930 ist einzigartig aufgrund seiner hohen Selektivität für AKT gegenüber PKA, die durch die gezielte Ansteuerung eines einzigen Aminosäureunterschieds erreicht wird. Es zeigt auch eine potente antiproliferative Aktivität und wurde zur Entwicklung neuartiger Biomarker-Assays für klinische Studien verwendet .
Liste ähnlicher Verbindungen
- GDC-0068
- MK-2206
- Perifosine
- Triciribine
- Ipatasertib
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

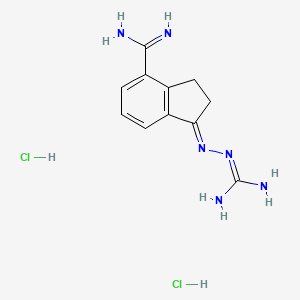

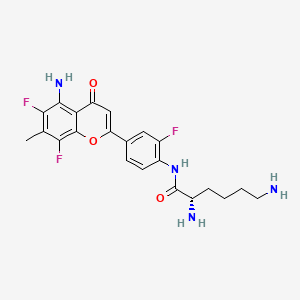
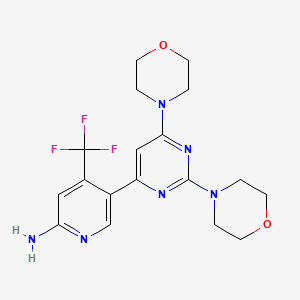
![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)
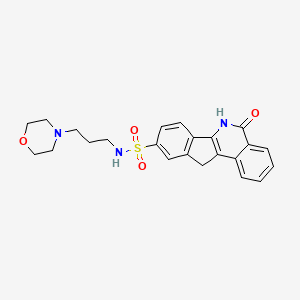
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)


![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
